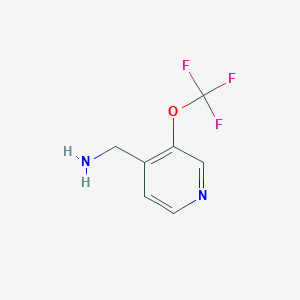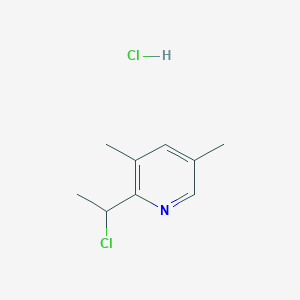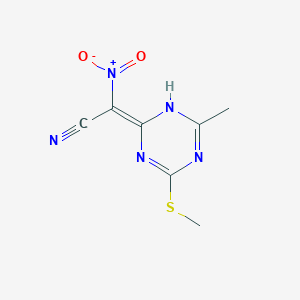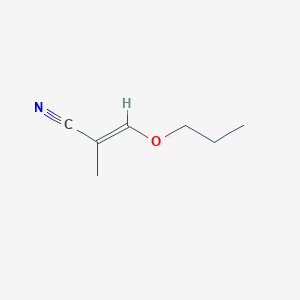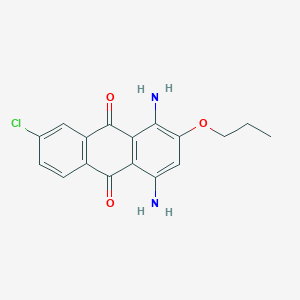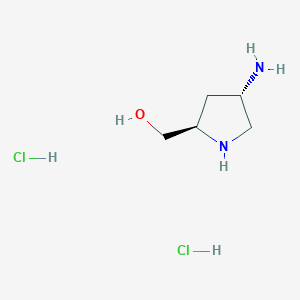
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl: is a chemical compound with the molecular formula C5H14Cl2N2O. It is a dihydrochloride salt form of a pyrrolidine derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of diastereoselective synthesis, which ensures the correct stereochemistry of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicine, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is explored for its potential therapeutic applications, including its use in drug development for treating various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
- (2R,4S)-2-[®-Benzylcarbamoyl-Phenylacetyl-Methyl]-5,5-Dimethyl-Thiazolidine-4-Carboxylic Acid
Uniqueness: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
[(2R,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
Clé InChI |
MYRBCWBHSWFNCC-YAQRUTEZSA-N |
SMILES isomérique |
C1[C@@H](CN[C@H]1CO)N.Cl.Cl |
SMILES canonique |
C1C(CNC1CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


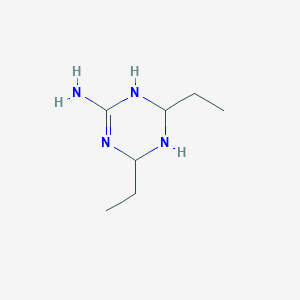

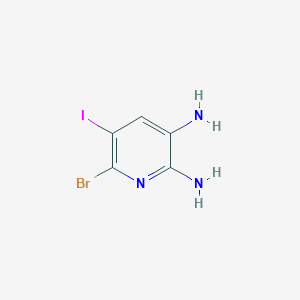
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
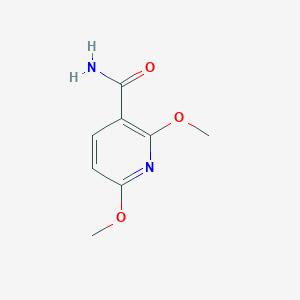
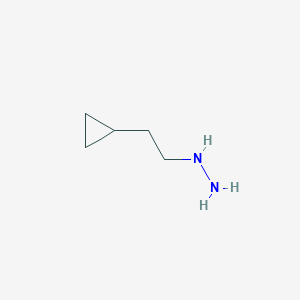
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
